3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride is a chemical compound with the molecular formula C21H24ClNO It is known for its unique structure, which includes a furan ring substituted with diphenyl groups and a dimethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride typically involves multi-step organic reactions. One common method is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . This method yields the desired compound with good to high yields and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,5-Diphenylfuran-3-yl)-N,N-dimethylpropan-1-amine hydrochloride
- 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
- 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Uniqueness
3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride is unique due to its specific substitution pattern on the furan ring and the presence of both diphenyl and dimethylamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
443-55-0 |
---|---|
Molekularformel |
C21H24ClNO |
Molekulargewicht |
341.9 g/mol |
IUPAC-Name |
3-(2,5-diphenylfuran-3-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)15-9-14-19-16-20(17-10-5-3-6-11-17)23-21(19)18-12-7-4-8-13-18;/h3-8,10-13,16H,9,14-15H2,1-2H3;1H |
InChI-Schlüssel |
UWHMTVUXSZNXJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.